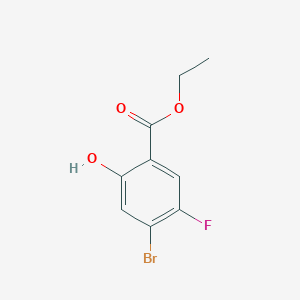

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate

Description

Properties

Molecular Formula |

C9H8BrFO3 |

|---|---|

Molecular Weight |

263.06 g/mol |

IUPAC Name |

ethyl 4-bromo-5-fluoro-2-hydroxybenzoate |

InChI |

InChI=1S/C9H8BrFO3/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4,12H,2H2,1H3 |

InChI Key |

BOEGATUSYMMJGB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1O)Br)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis generally starts from fluorinated hydroxybenzoic acids or their esters, such as 5-fluoro-2-hydroxybenzoic acid or methyl/ethyl 5-fluoro-2-hydroxybenzoate. The key steps involve:

- Selective bromination at the 4-position,

- Esterification if starting from the acid,

- Purification and isolation of the ethyl ester product.

Method 1: Direct Bromination of Ethyl 5-Fluoro-2-Hydroxybenzoate

One straightforward approach is the bromination of ethyl 5-fluoro-2-hydroxybenzoate under controlled conditions to introduce the bromine at the 4-position.

-

- Bromine source: Molecular bromine or N-bromosuccinimide (NBS),

- Solvent: Acetic acid, dichloromethane, or other polar aprotic solvents,

- Temperature: Typically 0°C to room temperature to avoid polybromination,

- Time: Several hours with monitoring.

-

- Electrophilic aromatic substitution directed by the hydroxyl and fluorine substituents,

- The hydroxyl group activates the ring, favoring bromination ortho or para to it,

- Fluorine’s electron-withdrawing effect influences regioselectivity toward the 4-position.

Method 2: Stepwise Synthesis via Fluorinated 4-Bromosalicylic Acid Derivatives

An alternative route involves:

- Preparation of 4-bromo-5-fluorosalicylic acid,

- Subsequent esterification with ethanol to form the ethyl ester.

Step 1: Halogenation

- Starting from 5-fluorosalicylic acid,

- Bromination using bromine in acetic acid or other solvents,

- Reaction temperature controlled to avoid overbromination,

- Isolation of 4-bromo-5-fluorosalicylic acid.

Step 2: Esterification

- Fischer esterification with ethanol and acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid),

- Reflux conditions for several hours,

- Removal of water to drive the reaction forward,

- Purification by recrystallization or chromatography.

Experimental Data and Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of ethyl 5-fluoro-2-hydroxybenzoate | Bromine or NBS in acetic acid or DCM | 0°C to RT | 2-6 hours | 70-80 | Controlled addition to avoid polybromination |

| Esterification of 4-bromo-5-fluorosalicylic acid | Ethanol, acid catalyst (H2SO4 or TsOH) | Reflux (~78°C) | 4-8 hours | >80 | Water removal to shift equilibrium |

| Palladium-catalyzed alkylation | Pd(0) catalyst, ethyl iodide, base | Ambient to 50°C | Several hours | High | Used for regioisomeric derivatives |

Characterization and Purification

- Purification: Column chromatography using ethyl acetate/methanol mixtures or recrystallization from suitable solvents.

- Characterization:

- $$^{1}H$$ NMR and $$^{19}F$$ NMR to confirm substitution pattern,

- Mass spectrometry for molecular weight confirmation,

- Melting point determination,

- HPLC for purity assessment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are applied.

Major Products Formed

The major products formed from these reactions include substituted benzoic acid derivatives, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological targets, while the ester group facilitates its incorporation into larger molecular structures. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate belongs to a broader class of halogenated benzoate esters. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison of this compound and Analogs

Key Observations :

Substituent Position Sensitivity :

- Bromine at position 4 (target compound) vs. position 5 (Ethyl 5-bromo-2-hydroxybenzoate) alters steric and electronic effects. Bromine at position 4 may hinder electrophilic substitution at adjacent positions, whereas fluorine at position 5 enhances electron-withdrawing effects .

- Hydroxyl vs. Methoxy: The hydroxyl group in the target compound increases acidity (pKa ~8-10) compared to methoxy derivatives (e.g., Ethyl 5-chloro-2-fluoro-4-methoxybenzoate), which are less polar and more lipophilic .

Ester Group Impact :

- Methyl vs. Ethyl Esters: Mthis compound (similarity score 0.95 to the target compound) has a lower molecular weight and slightly reduced lipophilicity (clogP ~2.1 vs. 2.5 for ethyl ester) .

Table 2: Comparative Physicochemical Data

Q & A

Q. What are the standard synthetic routes for Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate, and what catalysts are typically employed?

- Methodological Answer : The synthesis typically involves sequential halogenation and esterification. For analogs like ethyl 4-bromo-2-fluorobenzoate, esterification of 4-bromo-2-fluorobenzoic acid with ethanol is catalyzed by EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under reflux . For the target compound, bromination at position 4 and fluorination at position 5 would precede esterification. Protecting groups (e.g., acetyl for the hydroxy group) may be required to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR identifies substituent positions (e.g., aromatic protons split by adjacent bromo/fluoro groups). F NMR confirms fluorine environment.

- IR : Peaks at ~1700 cm (ester C=O) and ~3200 cm (hydroxy O-H stretch, if unprotected).

- MS : Molecular ion peak (e.g., m/z ~290 for CHBrFO) and fragmentation patterns validate the structure .

- HPLC : Purity >95% is achievable using a C18 column with acetonitrile/water mobile phase .

Q. What are the key differences in chemical reactivity between this compound and its chloro or methyl-substituted analogs?

- Methodological Answer :

- Electrophilicity : Bromo substituents enhance electrophilic aromatic substitution (EAS) reactivity compared to chloro analogs, while fluoro groups deactivate the ring .

- Steric Effects : Methyl groups (e.g., in ethyl 4-bromo-5-chloro-2-methylbenzoate) hinder nucleophilic attack compared to hydroxy groups .

- Hydroxy Group : Enables hydrogen bonding and participation in condensation reactions, unlike non-polar substituents (Table 1) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromo and fluoro groups activate the aromatic ring toward nucleophilic substitution at position 2 (ortho to hydroxy), while the hydroxy group donates electrons via resonance, creating regioselectivity .

- Steric Effects : Steric hindrance from the ethyl ester group slows reactions at position 4. Computational modeling (DFT) can predict transition-state geometries and activation energies .

- Case Study : In analogs, Suzuki coupling with arylboronic acids requires Pd(PPh) catalysis and anhydrous conditions (THF, 80°C) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound under varying pH conditions?

- Methodological Answer :

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) during esterification to prevent hydrolysis of the ethyl ester .

- Protecting Groups : Use acetyl protection for the hydroxy group during halogenation to avoid oxidation byproducts .

- Continuous Flow Reactors : Improve yield (>85%) and reduce side reactions (e.g., dihalogenation) by optimizing residence time and temperature .

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to correlate H-C couplings and confirm substituent positions.

- Isotopic Labeling : Introduce O at the hydroxy group to track its participation in tautomerism or hydrogen bonding .

- X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis (e.g., ORTEP-III software for crystallographic modeling) .

Table 1: Substituent Effects on Reactivity

| Compound | Key Substituents | Reactivity Profile | Reference |

|---|---|---|---|

| Ethyl 4-bromo-2-fluorobenzoate | Br (C4), F (C2), COOEt | High EAS at C5; ester hydrolysis-resistant | |

| Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate | Cl (C5), F (C2), OH (C4) | Enhanced nucleophilic substitution at C2 | |

| This compound | Br (C4), F (C5), OH (C2) | Hydrogen bonding directs regioselectivity | [Inferred] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.